2-Chloro-5-fluorobenzimidazole
Overview
Description
Synthesis Analysis
- 2-Chloro-5-fluorobenzimidazole can be synthesized from multireactive building blocks such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, which is a commercially available compound used in heterocyclic oriented synthesis (HOS). This process leads to various condensed nitrogenous cycles, including benzimidazoles, through polymer-supported o-phenylendiamines (Křupková, Funk, Soural, & Hlaváč, 2013).
Molecular Structure Analysis
- The molecular structure of 2-Chloro-5-fluorobenzimidazole derivatives has been characterized through spectral analysis, including 1H NMR, 13C NMR, mass spectra, elemental analysis, and IR. This detailed characterization is crucial for understanding the chemical behavior of these compounds (Joshi, Narigara, Jani, & Parikh, 2019).
Chemical Reactions and Properties
- Various fluorobenzimidazole derivatives, including those derived from 2-Chloro-5-fluorobenzimidazole, have been synthesized and evaluated for their antimicrobial potential. These compounds show significant importance in current drug discovery, highlighting their diverse chemical reactions and properties (Joshi et al., 2019).
Physical Properties Analysis
- The physical properties of fluorine-containing aromatic polybenzimidazoles, including those related to 2-Chloro-5-fluorobenzimidazole, have been studied. These polymers show good solubility in organic solvents, excellent mechanical properties, and high thermal stability, indicating robust physical properties (Saegusa, Horikiri, & Nakamura, 1997).
Chemical Properties Analysis
- The chemical properties of 2-Chloro-5-fluorobenzimidazole and its derivatives include their potential as antimicrobial agents. Some synthesized compounds exhibit good or even stronger antibacterial and antifungal activities compared to reference drugs, demonstrating their significant chemical properties (Fang, Jeyakkumar, Avula, Zhou, & Zhou, 2016).
Scientific Research Applications
Synthesis and Antimicrobial Activity Research into the synthesis of novel fluorobenzimidazole derivatives has demonstrated their potential as antimicrobial agents. These compounds have been synthesized through multi-step processes, starting with the synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol and further reacting with different derivatives of 2-chloro-N-phenylacetamide. The synthesized fluorobenzimidazoles have shown promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains as well as fungi, highlighting their potential in developing new antibacterial and antifungal agents (Joshi et al., 2019).
Antitubercular Activity Further studies have focused on synthesizing fluorobenzimidazole compounds for antitubercular activity. By incorporating specific structural motifs present in physiologically active natural products, researchers have synthesized a series of fluorobenzimidazoles and evaluated them against the H37Rv strain of Mycobacterium tuberculosis. Compounds with methylenedioxyphenyl moiety at specific positions of the benzimidazole ring showed antitubercular activity comparable or more potent than naturally occurring compounds, presenting a promising avenue for developing new antitubercular agents (Nandha et al., 2017).
Antifungal and Antitumor Properties Explorations into the biological activities of fluorobenzimidazole derivatives have also uncovered their potential in antifungal and antitumor applications. Certain synthesized compounds have demonstrated significant in vitro antifungal activity against strains of Candida albicans, offering pathways for the development of new antifungal treatments. Additionally, some derivatives have been evaluated for their antiproliferative activity against various human carcinoma cell lines and shown promising results, suggesting their utility in cancer therapy (Armenise et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXQYXXJBMILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469466 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluorobenzimidazole | |
CAS RN |
108662-49-3 | |
Record name | 2-Chloro-5-fluorobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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